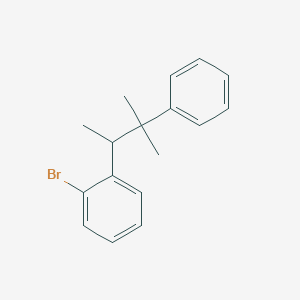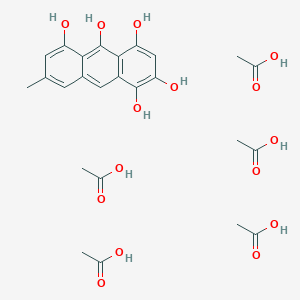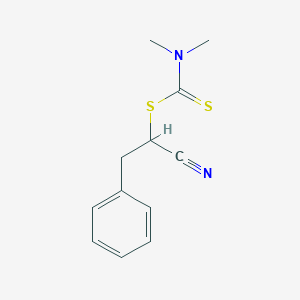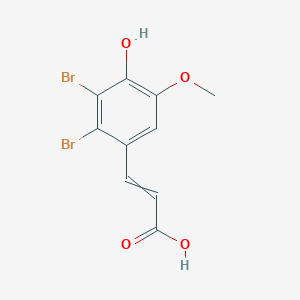![molecular formula C20H18N2O2 B14591422 3-[2-Methoxy-6-(prop-2-en-1-yl)phenoxy]-6-phenylpyridazine CAS No. 61201-64-7](/img/structure/B14591422.png)
3-[2-Methoxy-6-(prop-2-en-1-yl)phenoxy]-6-phenylpyridazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[2-Methoxy-6-(prop-2-en-1-yl)phenoxy]-6-phenylpyridazine is a complex organic compound that belongs to the class of pyridazines This compound is characterized by its unique structure, which includes a methoxy group, a prop-2-en-1-yl group, and a phenyl group attached to a pyridazine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-Methoxy-6-(prop-2-en-1-yl)phenoxy]-6-phenylpyridazine typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 2-methoxy-6-(prop-2-en-1-yl)phenol with a suitable pyridazine derivative under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper to facilitate the coupling reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to ensure high yield and purity. Additionally, purification techniques like recrystallization, chromatography, and distillation are employed to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
3-[2-Methoxy-6-(prop-2-en-1-yl)phenoxy]-6-phenylpyridazine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The pyridazine ring can be reduced under hydrogenation conditions to form dihydropyridazine derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) in the presence of palladium on carbon (Pd/C) catalyst.
Substitution: Nitrating mixture (HNO₃/H₂SO₄) for nitration, and halogens (Cl₂, Br₂) for halogenation.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dihydropyridazine derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
3-[2-Methoxy-6-(prop-2-en-1-yl)phenoxy]-6-phenylpyridazine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-[2-Methoxy-6-(prop-2-en-1-yl)phenoxy]-6-phenylpyridazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 2-[2-methoxy-4-(prop-1-en-1-yl)phenoxy]acetate
- (E)-2-Methoxy-4-(prop-1-enyl)phenol
- Phenol, 2-methoxy-4-(1-propenyl)-
Uniqueness
3-[2-Methoxy-6-(prop-2-en-1-yl)phenoxy]-6-phenylpyridazine stands out due to its unique combination of functional groups and the presence of a pyridazine ring. This structural uniqueness imparts specific chemical properties and potential applications that may not be observed in similar compounds. For example, the presence of the pyridazine ring can enhance its biological activity and stability compared to other phenoxy derivatives.
Eigenschaften
CAS-Nummer |
61201-64-7 |
|---|---|
Molekularformel |
C20H18N2O2 |
Molekulargewicht |
318.4 g/mol |
IUPAC-Name |
3-(2-methoxy-6-prop-2-enylphenoxy)-6-phenylpyridazine |
InChI |
InChI=1S/C20H18N2O2/c1-3-8-16-11-7-12-18(23-2)20(16)24-19-14-13-17(21-22-19)15-9-5-4-6-10-15/h3-7,9-14H,1,8H2,2H3 |
InChI-Schlüssel |
BDOFFJVMBWCCBB-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC(=C1OC2=NN=C(C=C2)C3=CC=CC=C3)CC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Ethyl (2-{2-[(but-3-en-1-yl)oxy]phenyl}hydrazinylidene)(chloro)acetate](/img/structure/B14591349.png)

![1-{[(4,5-Dihydro-1H-imidazol-2-yl)sulfanyl]methyl}-2-methylpiperidine](/img/structure/B14591367.png)

![4H,5H-Pyrano[3,2-c][1]benzopyran-4,5-dione, 2,3-dihydro-](/img/structure/B14591384.png)





![2-Ethyl-5-(3-methoxyphenyl)-2-azabicyclo[3.2.1]octane;hydrobromide](/img/structure/B14591411.png)
![N-[(2-Bromoethoxy)carbonyl]-L-phenylalanine](/img/structure/B14591418.png)
